6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Overview
Description
6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound that contains a quinoline base. It is known for its unique structure, which includes a tert-butyl group, an oxo group, and a carbaldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with tert-butyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a combination of DMF and POCl3 or PCl5 as reagents . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for nerve signal transmission . This inhibition can enhance acetylcholine levels in the synaptic cleft, potentially benefiting conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chloro group instead of a tert-butyl group.
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Contains a methyl group instead of a tert-butyl group.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds have a carboxamide group instead of a carbaldehyde group.
Uniqueness
The uniqueness of 6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde lies in its tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and potentially improve its efficacy in various applications compared to similar compounds .
Properties
IUPAC Name |
6-tert-butyl-2-oxo-1H-quinoline-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-16)13(17)15-12/h4-8H,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWCVKXTBJCDNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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